molecular formula C13H18N2O B5746187 N,N-dimethyl-4-(pyrrolidine-1-carbonyl)aniline

N,N-dimethyl-4-(pyrrolidine-1-carbonyl)aniline

Cat. No.: B5746187
M. Wt: 218.29 g/mol
InChI Key: KXAHFIICUHOQJU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(pyrrolidine-1-carbonyl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(pyrrolidine-1-carbonyl)aniline typically involves the reaction of 4-(pyrrolidine-1-carbonyl)aniline with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(pyrrolidine-1-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, alcohols, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-4-(pyrrolidine-1-carbonyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(pyrrolidine-1-carbonyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(pyrrolidine-1-yl)aniline
  • N,N-dimethyl-4-(piperidine-1-carbonyl)aniline
  • N,N-dimethyl-4-(morpholine-1-carbonyl)aniline

Uniqueness

N,N-dimethyl-4-(pyrrolidine-1-carbonyl)aniline is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds with different ring structures.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14(2)12-7-5-11(6-8-12)13(16)15-9-3-4-10-15/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAHFIICUHOQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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